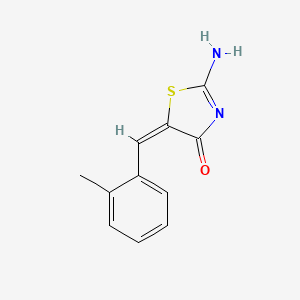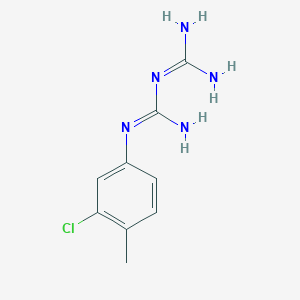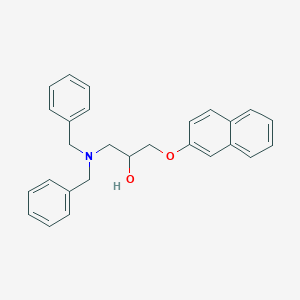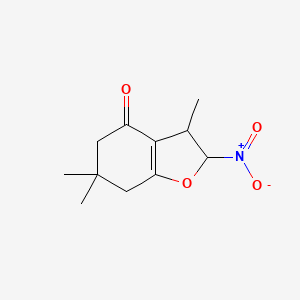
(4-isopropylphenyl)(1-methyl-1H-imidazol-2-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-isopropylphenyl)(1-methyl-1H-imidazol-2-yl)methanol, also known as Sipatrigine, is a chemical compound that has been extensively studied for its potential therapeutic applications. Sipatrigine belongs to the class of imidazoles and has been found to exhibit anticonvulsant, neuroprotective, and analgesic properties.
作用机制
The mechanism of action of (4-isopropylphenyl)(1-methyl-1H-imidazol-2-yl)methanol is not fully understood. However, it has been proposed that (4-isopropylphenyl)(1-methyl-1H-imidazol-2-yl)methanol may act by blocking voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. By blocking these channels, (4-isopropylphenyl)(1-methyl-1H-imidazol-2-yl)methanol may reduce neuronal excitability and prevent the spread of seizures and other neurological disorders.
Biochemical and Physiological Effects:
(4-isopropylphenyl)(1-methyl-1H-imidazol-2-yl)methanol has been found to have a number of biochemical and physiological effects. It has been shown to reduce the frequency and severity of seizures in animal models of epilepsy. (4-isopropylphenyl)(1-methyl-1H-imidazol-2-yl)methanol has also been found to reduce neuronal damage and inflammation in animal models of stroke and traumatic brain injury. Additionally, (4-isopropylphenyl)(1-methyl-1H-imidazol-2-yl)methanol has been found to reduce pain in animal models of neuropathic pain.
实验室实验的优点和局限性
(4-isopropylphenyl)(1-methyl-1H-imidazol-2-yl)methanol has several advantages for lab experiments. It has been extensively studied in animal models of neurological disorders, and its mechanism of action is well understood. Additionally, (4-isopropylphenyl)(1-methyl-1H-imidazol-2-yl)methanol has been found to be relatively safe and well-tolerated in animal studies. However, (4-isopropylphenyl)(1-methyl-1H-imidazol-2-yl)methanol has some limitations for lab experiments. It has not yet been tested in human clinical trials, and its efficacy and safety in humans are not yet known.
未来方向
There are several future directions for the study of (4-isopropylphenyl)(1-methyl-1H-imidazol-2-yl)methanol. One direction is to further investigate its potential therapeutic applications in humans. Clinical trials are needed to determine the safety and efficacy of (4-isopropylphenyl)(1-methyl-1H-imidazol-2-yl)methanol in treating neurological disorders such as epilepsy, stroke, and traumatic brain injury. Another direction is to investigate the potential of (4-isopropylphenyl)(1-methyl-1H-imidazol-2-yl)methanol as a treatment for neuropathic pain in humans. Additionally, further research is needed to fully understand the mechanism of action of (4-isopropylphenyl)(1-methyl-1H-imidazol-2-yl)methanol and to identify potential drug targets for the treatment of neurological disorders.
合成方法
The synthesis method of (4-isopropylphenyl)(1-methyl-1H-imidazol-2-yl)methanol involves the reaction of 2-methylimidazole with 4-isopropylbenzaldehyde in the presence of boron trifluoride etherate. The reaction yields (4-isopropylphenyl)(1-methyl-1H-imidazol-2-yl)methanol as the final product. The synthesis method has been optimized to achieve high yields and purity of the compound.
科学研究应用
(4-isopropylphenyl)(1-methyl-1H-imidazol-2-yl)methanol has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticonvulsant properties and has been tested in animal models of epilepsy. (4-isopropylphenyl)(1-methyl-1H-imidazol-2-yl)methanol has also been found to have neuroprotective properties and has been tested in animal models of stroke and traumatic brain injury. Additionally, (4-isopropylphenyl)(1-methyl-1H-imidazol-2-yl)methanol has been found to exhibit analgesic properties and has been tested in animal models of pain.
属性
IUPAC Name |
(1-methylimidazol-2-yl)-(4-propan-2-ylphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-10(2)11-4-6-12(7-5-11)13(17)14-15-8-9-16(14)3/h4-10,13,17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTFZKPOSQZUFQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(C2=NC=CN2C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-methyl-1H-imidazol-2-yl)[4-(propan-2-yl)phenyl]methanol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{5-[(6,7-dimethyl-3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B4898346.png)
![N-methyl-1-[5-methyl-2-(3-phenoxyphenyl)-1,3-oxazol-4-yl]-N-(6-quinoxalinylmethyl)methanamine](/img/structure/B4898347.png)

![5,10-di-2-furyl-2,7-bis(4-methylphenyl)tetrahydropyrrolo[3,4-c]pyrrolo[3',4':4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone](/img/structure/B4898363.png)
![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide](/img/structure/B4898371.png)
![5-{[(4-cyanophenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4898391.png)
![2-(3-bromo-4-methoxyphenyl)-3-[(4-ethoxyphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B4898392.png)

![4-(1-{[1-(2-cyclohexylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-piperidinyl)thiomorpholine](/img/structure/B4898400.png)
![1-benzyl-4-[2-(2-methylphenoxy)propanoyl]piperazine](/img/structure/B4898409.png)

![2-[5-({2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4898424.png)
